Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. Its structure includes a bromine atom at position 6, a methyl group at position 3, and a methyl carboxylate ester at position 6. The carboxylate group enhances solubility and may serve as a prodrug moiety in pharmaceutical applications.
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-11-12-8-3-6(9(14)15-2)7(10)4-13(5)8/h3-4H,1-2H3 |
InChI Key |
XJGKDIJPMMVEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction | Reagents/Conditions | Comments | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazide Formation | 6-Bromo-3-methylpyridine-2-carboxylic acid + Hydrazine hydrate | Conversion to hydrazide intermediate; typically reflux in ethanol or aqueous medium | Not always reported |
| 2 | Cyclization to Triazolopyridine | Hydrazide + Triethyl orthoformate or Sodium hypochlorite (NaOCl) in ethanol | Cyclization under mild conditions; NaOCl offers a green oxidative cyclization alternative | Up to 73% with NaOCl method |
| 3 | Esterification | Methanol + Acid catalyst (e.g., H2SO4) or base (e.g., triethylamine) | Methyl ester formation; purification by recrystallization or chromatography | Typically high yield |
Alternative Cyclization Techniques
Recent studies have utilized oxidative cyclization methods employing sodium hypochlorite (NaOCl) in ethanol at room temperature, which is advantageous for its environmental friendliness and operational simplicity. This method involves:
- Formation of hydrazone intermediate from pyridine carboxylate and hydrazine.
- Addition of NaOCl to induce oxidative ring closure forming the triazolo-pyridine core.
- Workup by extraction and chromatographic purification.
Industrial Scale Considerations
Industrial production adapts the above synthetic routes with optimizations such as:
- Use of continuous flow reactors for improved heat and mass transfer.
- Automation of reagent addition to control exothermic reactions (e.g., during N-chlorosuccinimide addition in related syntheses).
- Implementation of stringent quality control including HPLC and NMR for purity and structural confirmation.
Reaction Conditions and Functionalization
Functional Group Transformations
The methyl group at position 3 and the bromine at position 6 allow for further functionalization:
| Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Methyl Oxidation | KMnO4 in H2O/AcOH | Conversion to carboxylic acid derivative | 58% | Strong oxidant, possible side reactions |
| N-Alkylation | Methyl iodide (MeI), NaH, DMF | N1-Methylated triazolopyridine | 64% | Regioselective alkylation at less hindered nitrogen |
Stability Profile
| Condition | Observation | Storage Recommendation |
|---|---|---|
| UV Light (254 nm, 24 h) | 15% decomposition | Protect from UV exposure |
| Heating (100°C, 48 h in air) | <5% degradation | Store at 2–8°C under inert atmosphere |
Mechanistic Insights into Cyclization
The formation of the triazolo[4,3-a]pyridine ring involves nucleophilic attack of the hydrazide nitrogen on an electrophilic center provided by orthoformate or oxidative agents, followed by ring closure and elimination steps. Oxidative cyclization with NaOCl proceeds via chlorination of hydrazone intermediates, facilitating intramolecular cyclization under mild conditions.
Comparative Analysis with Structural Analogs
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 6-Bromo-3-methylpyridine-2-carboxylic acid or derivatives |
| Key Reagents | Hydrazine hydrate, triethyl orthoformate, methanol, acid/base catalysts |
| Cyclization Method | Thermal or oxidative (NaOCl) cyclization of hydrazide/hydrazone |
| Purification | Recrystallization, column chromatography |
| Typical Yield | 60–75% depending on method and scale |
| Stability | Sensitive to UV light; stable under moderate heating |
| Analytical Characterization | ¹H/¹³C NMR, HPLC, MS, elemental analysis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 serves as a primary site for nucleophilic substitution. This reactivity enables functionalization of the pyridine ring:
-
Amination : Reaction with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) yields 6-amino derivatives. For example, treatment with morpholine under Buchwald-Hartwig conditions produces 6-morpholino analogs with moderate yields (40–60%) .
-
Alkoxylation : Substitution with alkoxide nucleophiles (e.g., sodium methoxide) generates 6-alkoxy derivatives. These reactions typically proceed in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling diverse C–C bond formations:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in dioxane/water (3:1) at 120°C yields biaryl derivatives. For instance:
| Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 6-Phenyl-triazolo-pyridine derivative | 65 | |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) analog | 58 |
This method is widely used to introduce aromatic or heteroaromatic groups at position 6 .
Sonogashira Coupling
Alkynylation via Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI as a co-catalyst produces 6-alkynyl derivatives. Reactions are typically conducted in triethylamine at 60–80°C .
Ester Hydrolysis
The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH in methanol/water (1:1) at reflux yields the corresponding carboxylic acid.
-
Acidic Hydrolysis : HCl in dioxane at 60°C provides the acid in comparable yields (75–85%).
Amide Formation
The hydrolyzed carboxylic acid reacts with amines (e.g., benzylamine) via EDCI/HOBt-mediated coupling to form amides. This step is critical for generating derivatives with enhanced biological activity .
Oxidation Reactions
The methyl group on the triazole ring (position 3) can be oxidized to a carboxylic acid using strong oxidizing agents:
-
KMnO₄ in H₂SO₄ : Converts the methyl group to a carboxylate, albeit with moderate yields (50–60%) due to competing over-oxidation.
Comparative Reactivity Analysis
Key structural features influencing reactivity include:
| Feature | Reactivity Impact |
|---|---|
| Bromine at C6 | Enables cross-coupling and nucleophilic substitution |
| Methyl ester at C7 | Hydrolyzes to carboxylic acid for further derivatization |
| Triazole ring | Enhances electron-deficient character, stabilizing intermediates in Pd catalysis |
Scientific Research Applications
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: Utilized in the development of chemical probes for investigating biological processes.
Industrial Applications: Can be used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridine core .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The 3-methyl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted analog .
- The 3-chloro substituent in may enhance electrophilicity compared to the methyl group in the target compound, favoring nucleophilic substitution reactions.
Physicochemical and Functional Differences
Lipophilicity and Solubility :
Reactivity :
- The bromine atom at position 6 in all analogs serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura).
- The carboxylate ester in the target compound and can undergo hydrolysis to carboxylic acids, enabling prodrug strategies.
Research and Application Insights
- Pharmacological Potential: Triazolo-pyridine derivatives are explored as kinase inhibitors or antiviral agents. The methyl carboxylate in the target compound aligns with motifs seen in drug candidates targeting enzyme active sites .
- Synthetic Utility : The absence of a carboxylate in simplifies its use as a halogenated intermediate in heterocyclic synthesis.
- Safety Profiles : Ethyl pyrazolo-pyridine derivatives like are labeled for research use only, emphasizing the need for rigorous toxicity studies in triazolo analogs .
Biological Activity
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 256.08 g/mol
- CAS Number : 108281-78-3
The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of triazolo-pyridine derivatives. For example:
- A study demonstrated that methyl 6-bromo derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- The compound was found to induce apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
This compound has also been investigated for its effects on the central nervous system. It has been identified as a positive allosteric modulator of certain neurotransmitter receptors:
- α7 Nicotinic Acetylcholine Receptors (nAChRs) : This compound enhances receptor activity, which could have implications for treating cognitive disorders.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : As a positive allosteric modulator for α7 nAChRs, it enhances cholinergic signaling which is crucial for cognitive functions.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Inflammation Pathway Interference : It inhibits key inflammatory mediators leading to reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
